2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)-
Description
Properties
Molecular Formula |
C6H7Cl3O2 |
|---|---|
Molecular Weight |
217.5 g/mol |
IUPAC Name |
ethyl (E)-4,4,4-trichlorobut-2-enoate |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+ |
InChI Key |
IZIBACDHNNVHQA-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(Cl)(Cl)Cl |
Canonical SMILES |
CCOC(=O)C=CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Procedure:
Note: The stereochemistry (2E) configuration is maintained by controlling reaction conditions to prevent isomerization.
Halogenation of 2-Butenoic Acid Precursors
Another approach involves halogenation of unsaturated acids or their derivatives, followed by esterification. This method is particularly useful for introducing the three chlorine atoms at the 4-position of the butenoic acid chain.
Procedure:
This method ensures the selective addition of chlorine atoms at the 4-position, yielding the desired trichlorinated compound.
Synthesis via Chlorination of Unsaturated Esters
A more advanced route involves chlorination of unsaturated esters, such as ethyl 2-butenate, followed by selective chlorination at the terminal double bond to produce the (2E) isomer with three chlorine substituents.
Procedure:
This method allows for stereoselective synthesis, favoring the (2E) configuration.
Rearrangement and Isomerization Techniques
In some cases, the (2E)-isomer can be obtained through rearrangement of less stable isomers or by isomerization under specific conditions, such as prolonged reflux in the presence of catalysts like sulfuric acid or through photochemical methods.
Procedure:
Summary of Key Data
| Method | Starting Material | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|---|
| Acid-catalyzed esterification | Trichlorobutenoic acid | Ethanol, sulfuric acid | Reflux, azeotropic removal of water | High | Straightforward, high purity |
| Halogenation of precursors | 2-Butenoic acid | Chlorine gas or NCS | Radical conditions, controlled temperature | Moderate | Precise chlorination at desired position |
| Chlorination of esters | Ethyl 2-butenate | Chlorine/NCS, radical initiator | Controlled temperature | Variable | Stereoselectivity for (2E) |
Final Remarks
The synthesis of 2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- is complex, requiring careful control of reaction conditions to ensure the correct stereochemistry and chlorination pattern. The most reliable methods involve initial preparation of the appropriate acid or ester precursor, followed by selective halogenation and esterification steps. Advanced techniques such as stereoselective chlorination and rearrangement processes can further refine the synthesis to obtain the desired (2E) isomer with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological molecules. The chlorine atoms may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Ethyl (2E)-4,4,4-trichloro-2-butenoate .
- Molecular Formula : C₆H₇Cl₃O₂.
- Molecular Weight : 217.47 g/mol .
- CAS Registry Numbers : 13001-71-3, 6625-01-0, 151337-74-5 .
- Key Structural Features :
- An α,β-unsaturated ester with a trichloromethyl group at the γ-position.
- (2E)-stereochemistry (trans configuration across the double bond).
Physicochemical Properties :
- Boiling Point/Volatility: Not explicitly reported, but the presence of three electronegative chlorine atoms likely increases molecular polarity and boiling point compared to non-halogenated analogs.
- Solubility : Expected to be lipophilic due to the trichloromethyl and ethyl ester groups.
Comparison with Structurally Similar Compounds
Ethyl (E)-2-Butenoate (Ethyl Crotonate)
- IUPAC Name: Ethyl (2E)-2-butenoate .
- Molecular Formula : C₆H₁₀O₂.
- Molecular Weight : 114.14 g/mol .
- Key Differences :
- Applications : Widely used as a flavoring agent (fruity odor) and solvent in fragrances .
| Property | Ethyl (2E)-4,4,4-Trichloro-2-butenoate | Ethyl (E)-2-Butenoate |
|---|---|---|
| Molecular Formula | C₆H₇Cl₃O₂ | C₆H₁₀O₂ |
| Molecular Weight (g/mol) | 217.47 | 114.14 |
| Substituents | γ-Trichloromethyl | γ-Hydrogen |
| Boiling Point | High (estimated) | 148°C |
| Applications | Synthetic intermediate | Flavoring agent |
Ethyl (2E)-3-Phenyl-2-Butenoate
- IUPAC Name: Ethyl (2E)-3-phenyl-2-butenoate .
- Molecular Formula : C₁₂H₁₄O₂.
- Molecular Weight : 190.24 g/mol .
- Key Differences :
- A phenyl group at the β-position instead of a trichloromethyl group.
- Extended conjugation enhances UV absorption, making it useful in photochemical studies.
- Applications : Used in pharmaceuticals and agrochemicals due to its aromatic moiety .
Binapacryl (2-Butenoic Acid, 3-Methyl-, 2-(1-Methylpropyl)-4,6-Dinitrophenyl Ester)
- IUPAC Name: 3-Methyl-2-butenoic acid 4,6-dinitro-2-(1-methylpropyl)phenyl ester .
- Molecular Formula : C₁₅H₁₈N₂O₆.
- Molecular Weight : 322.32 g/mol .
- Key Differences :
- Nitro groups and branched alkyl chain confer high pesticidal activity.
- Lacks chlorine atoms but includes nitro groups, enhancing electrophilicity.
- Applications: Historically used as an acaricide and fungicide (now restricted due to toxicity) .
| Property | Ethyl (2E)-4,4,4-Trichloro-2-butenoate | Binapacryl |
|---|---|---|
| Molecular Formula | C₆H₇Cl₃O₂ | C₁₅H₁₈N₂O₆ |
| Functional Groups | Trichloromethyl, ethyl ester | Nitro, branched alkyl |
| Toxicity | Moderate (reactive intermediate) | High (pesticidal) |
| Environmental Impact | Persistent due to Cl atoms | Banned in many countries |
2-Butenoic Acid, 2-Methyl-, Ethyl Ester
- IUPAC Name: Ethyl 2-methyl-2-butenoate .
- Molecular Formula : C₇H₁₂O₂.
- Molecular Weight : 128.17 g/mol .
- Key Differences :
- Applications : Used in synthetic chemistry for Michael additions .
Key Structural and Functional Trends
Halogenation Effects: The trichloromethyl group in the target compound increases molecular weight, polarity, and reactivity compared to non-halogenated esters like ethyl crotonate . Chlorine atoms enhance electrophilicity at the β-carbon, facilitating nucleophilic attacks .
Nitro groups (e.g., Binapacryl) increase toxicity and environmental persistence .
Application-Driven Design: Non-toxic esters (e.g., ethyl crotonate) are prioritized in food and fragrance industries . Halogenated or nitro-substituted derivatives are restricted to specialized synthetic or pesticidal uses due to regulatory concerns .
Biological Activity
2-Butenoic acid, 4,4,4-trichloro-, ethyl ester, commonly referred to as trichloroethyl butenoate, is a chlorinated compound with significant biological activity. This article explores its biological properties, potential applications in agriculture and medicine, and relevant case studies.
- Chemical Name: 2-Butenoic acid, 4,4,4-trichloro-, ethyl ester
- CAS Number: 41404-93-7
- Molecular Formula: C6H8Cl3NO2
- Molecular Weight: 232.49 g/mol
Biological Activity Overview
The biological activities of trichloroethyl butenoate are primarily linked to its potential as a pesticide and its effects on various biological systems. The compound has been studied for its antimicrobial properties and its role in inhibiting certain enzymes.
1. Antimicrobial Activity
Research indicates that trichloroethyl butenoate exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogens, suggesting potential applications in agricultural pest control and food preservation.
2. Enzyme Inhibition
Trichloroethyl butenoate has been shown to inhibit specific enzymes involved in metabolic processes. For instance, it has demonstrated activity against α-glucosidase, which is significant for managing blood sugar levels in diabetic conditions .
Case Studies
The mechanisms underlying the biological activities of trichloroethyl butenoate are multifaceted:
- Antimicrobial Mechanism: The compound disrupts cellular processes in microorganisms, leading to cell death or inhibition of growth.
- Enzyme Interaction: By binding to the active sites of enzymes like α-glucosidase, it prevents substrate binding and subsequent enzymatic reactions.
Safety and Toxicology
While trichloroethyl butenoate shows promise in various applications, its safety profile requires careful consideration. Studies have indicated potential toxicity at higher doses, necessitating further research into its long-term effects and environmental impact.
Q & A
Basic Question: What are the recommended synthetic routes for 2-butenoic acid, 4,4,4-trichloro-, ethyl ester, (2E)-?
Methodological Answer:
The synthesis of this compound can be inferred from structurally analogous esters. For example, ethyl esters of halogenated butenoic acids are typically synthesized via acid-catalyzed esterification or condensation reactions . A plausible route involves reacting 4,4,4-trichloro-2-butenoic acid with ethanol under reflux in the presence of a catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid). Reaction optimization should focus on:
- Temperature control (60–80°C) to avoid decomposition of the trichloro group.
- Solvent selection (e.g., anhydrous toluene) to enhance esterification efficiency.
- Mole ratio adjustments (acid:alcohol ≈ 1:3) to drive the equilibrium toward ester formation.
Similar protocols for trifluoro analogs (e.g., ethyl 4,4,4-trifluoroacetoacetate) demonstrate yields of ~65–75% under optimized conditions .
Basic Question: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- GC/MS : For identifying volatile derivatives and confirming molecular weight (e.g., ethyl crotonate derivatives are analyzed at RT 11.15–11.20 with characteristic fragmentation patterns) .
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve stereochemistry (E/Z configuration) and substituent effects. For example, the (E)-configuration in ethyl crotonate shows a vinyl proton coupling constant J = 15–16 Hz .
- FTIR : To confirm ester carbonyl stretches (~1740 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹).
For trichloro derivatives, chlorine isotopic patterns in mass spectra (e.g., m/z clusters at 35/37) are diagnostic .
Basic Question: How does the trichloro substituent influence thermal stability?
Methodological Answer:
The electron-withdrawing trichloro group likely reduces thermal stability compared to non-halogenated analogs. Experimental validation should include:
- TGA/DSC : To determine decomposition onset temperatures. Similar esters (e.g., ethyl tiglate) exhibit stability up to 150°C , but trichloro derivatives may degrade at lower temperatures (~100–120°C).
- Kinetic studies : Monitor degradation rates under varying temperatures (25–150°C) in inert vs. oxidative atmospheres.
Advanced Question: What mechanistic insights exist for reactions involving this ester’s α,β-unsaturated system?
Methodological Answer:
The α,β-unsaturated ester is prone to Michael additions or Diels-Alder reactions . For example:
- Nucleophilic attack : Amines or thiols may add to the β-carbon, forming adducts. Steric hindrance from the trichloro group could slow reactivity compared to non-chlorinated analogs.
- Photochemical reactivity : UV exposure may induce isomerization (E→Z) or radical-mediated decomposition.
Mechanistic studies should employ DFT calculations to model transition states and Hammett plots to quantify electronic effects .
Advanced Question: How can contradictory spectral data for this compound be resolved?
Methodological Answer:
Contradictions in spectral libraries (e.g., GC/MS retention indices or NMR shifts) may arise from:
- Impurity interference : Use preparative HPLC to isolate pure fractions before analysis.
- Solvent effects : Compare spectra in deuterated vs. non-deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Isomeric mixtures : Employ chiral columns (GC) or NOE experiments (NMR) to distinguish stereoisomers.
For example, ethyl crotonate’s (E)-isomer shows distinct NOE correlations between vinyl protons and the ester oxygen .
Advanced Question: What strategies optimize regioselectivity in derivatization reactions?
Methodological Answer:
To enhance regioselectivity:
- Catalytic control : Use Pd or Cu catalysts for cross-couplings at the β-position.
- Protecting groups : Temporarily block the trichloro group with silyl ethers to direct reactivity to the ester moiety.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may favor nucleophilic attack at the carbonyl carbon.
Case studies on trifluoro esters show that steric bulk from halogen groups reduces yields in SN2 reactions but enhances electrophilic substitution .
Advanced Question: How do environmental factors influence hydrolytic degradation pathways?
Methodological Answer:
Hydrolysis kinetics depend on:
- pH : Acidic conditions favor ester cleavage via protonation of the carbonyl oxygen, while alkaline conditions promote saponification.
- Temperature : Arrhenius plots can model activation energy (e.g., ethyl crotonate hydrolyzes 2× faster at 50°C vs. 25°C) .
- Microbial activity : Soil or water samples may contain esterases that accelerate degradation.
Experimental protocols should include HPLC monitoring of degradation products (e.g., 4,4,4-trichloro-2-butenoic acid) under simulated environmental conditions .
Advanced Question: What computational tools predict bioactivity against enzymatic targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to screen against targets like lipases or cytochrome P450 enzymes. The trichloro group may enhance binding via hydrophobic interactions.
- QSAR models : Train models on halogenated ester datasets to predict IC₅₀ values.
- ADMET profiling : Predict toxicity risks (e.g., hepatic metabolism) using SwissADME or ProTox-II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
